molecular formula C36H54Cl2N2O4S2 B14679397 alpha,alpha'-Di(m-chloro-p-cyclohexylphenyl)-alpha',alpha'-dithiodiacetic acid diethylammonium CAS No. 36612-28-9

alpha,alpha'-Di(m-chloro-p-cyclohexylphenyl)-alpha',alpha'-dithiodiacetic acid diethylammonium

Cat. No.: B14679397
CAS No.: 36612-28-9
M. Wt: 713.9 g/mol
InChI Key: KCDZGPBNSVLSDN-UHFFFAOYSA-N
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Description

Alpha,alpha’-Di(m-chloro-p-cyclohexylphenyl)-alpha’,alpha’-dithiodiacetic acid diethylammonium is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha,alpha’-Di(m-chloro-p-cyclohexylphenyl)-alpha’,alpha’-dithiodiacetic acid diethylammonium typically involves multi-step organic reactions. The process may start with the preparation of the core structure, followed by the introduction of chloro and cyclohexylphenyl groups. The final steps often involve the formation of the dithiodiacetic acid and its subsequent reaction with diethylamine to form the diethylammonium salt. Common reagents used in these reactions include chlorinating agents, cyclohexylphenyl derivatives, and sulfur-containing compounds.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Alpha,alpha’-Di(m-chloro-p-cyclohexylphenyl)-alpha’,alpha’-dithiodiacetic acid diethylammonium can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.

    Substitution: The chloro groups can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Used in the production of specialized materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which alpha,alpha’-Di(m-chloro-p-cyclohexylphenyl)-alpha’,alpha’-dithiodiacetic acid diethylammonium exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Alpha,alpha’-Di(m-chlorophenyl)-alpha’,alpha’-dithiodiacetic acid
  • Alpha,alpha’-Di(p-cyclohexylphenyl)-alpha’,alpha’-dithiodiacetic acid
  • Alpha,alpha’-Di(m-chloro-p-cyclohexylphenyl)-alpha’,alpha’-dithiodiacetic acid

Uniqueness

Alpha,alpha’-Di(m-chloro-p-cyclohexylphenyl)-alpha’,alpha’-dithiodiacetic acid diethylammonium is unique due to its combination of chloro and cyclohexylphenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

36612-28-9

Molecular Formula

C36H54Cl2N2O4S2

Molecular Weight

713.9 g/mol

IUPAC Name

2-[[carboxy-(3-chloro-4-cyclohexylphenyl)methyl]disulfanyl]-2-(3-chloro-4-cyclohexylphenyl)acetic acid;N-ethylethanamine

InChI

InChI=1S/C28H32Cl2O4S2.2C4H11N/c29-23-15-19(11-13-21(23)17-7-3-1-4-8-17)25(27(31)32)35-36-26(28(33)34)20-12-14-22(24(30)16-20)18-9-5-2-6-10-18;2*1-3-5-4-2/h11-18,25-26H,1-10H2,(H,31,32)(H,33,34);2*5H,3-4H2,1-2H3

InChI Key

KCDZGPBNSVLSDN-UHFFFAOYSA-N

Canonical SMILES

CCNCC.CCNCC.C1CCC(CC1)C2=C(C=C(C=C2)C(C(=O)O)SSC(C3=CC(=C(C=C3)C4CCCCC4)Cl)C(=O)O)Cl

Origin of Product

United States

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